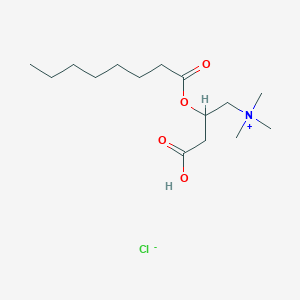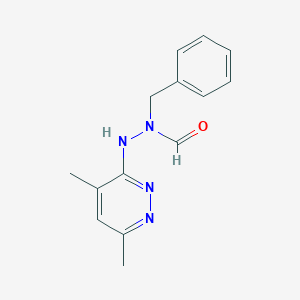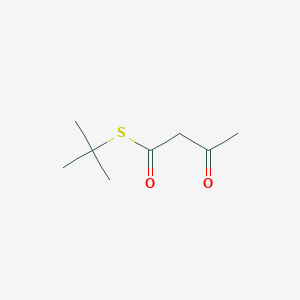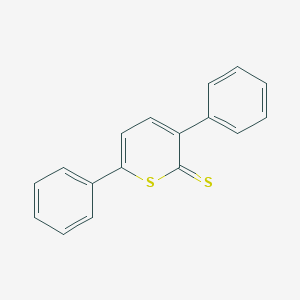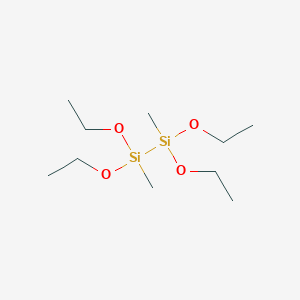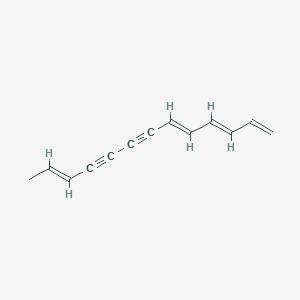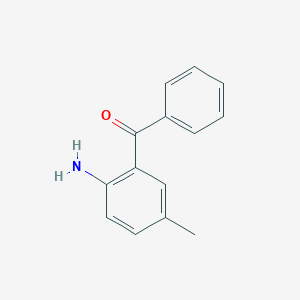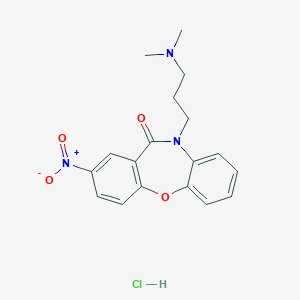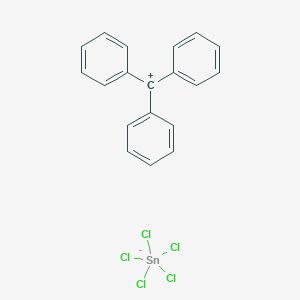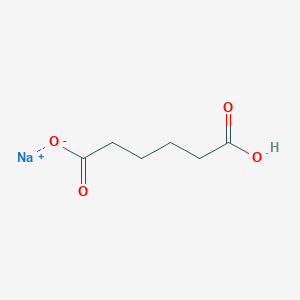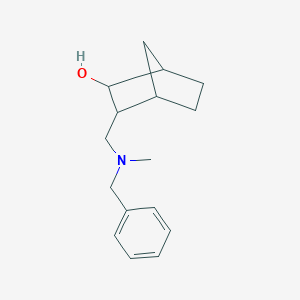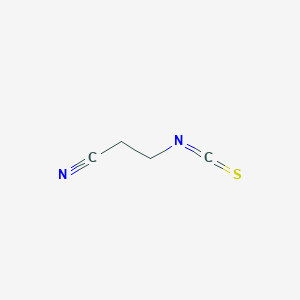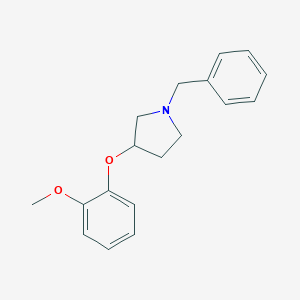
1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine, also known as JNJ-7925476, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic effects.
Mécanisme D'action
The exact mechanism of action of 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine is not fully understood. However, it has been suggested that it acts as a modulator of the sigma-1 receptor, which plays a crucial role in the regulation of various cellular functions such as calcium signaling, oxidative stress, and inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine has various biochemical and physiological effects. It has been found to reduce oxidative stress, inhibit inflammation, and enhance neuroprotection. It also has a positive effect on cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine in lab experiments include its ability to modulate the sigma-1 receptor, its neuroprotective and anti-inflammatory effects, and its potential therapeutic effects in various diseases. However, the limitations include the lack of understanding of its exact mechanism of action and its potential side effects.
Orientations Futures
There are several future directions for the research on 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine. These include further studies on its mechanism of action, its potential therapeutic effects in other diseases, and its safety and toxicity profile. Additionally, the development of new analogs of 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine with improved pharmacological properties is also an area of interest.
Conclusion:
In conclusion, 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine is a promising compound with potential therapeutic effects in various diseases. Its ability to modulate the sigma-1 receptor and its neuroprotective and anti-inflammatory effects make it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to develop new analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine involves the reaction of 2-methoxyphenol with benzyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with 1-bromo-3-chloropropane in the presence of potassium carbonate and dimethylformamide to obtain 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine.
Applications De Recherche Scientifique
1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine has been studied for its potential therapeutic effects in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to have neuroprotective and anti-inflammatory effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
17741-12-7 |
|---|---|
Nom du produit |
1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine |
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
1-benzyl-3-(2-methoxyphenoxy)pyrrolidine |
InChI |
InChI=1S/C18H21NO2/c1-20-17-9-5-6-10-18(17)21-16-11-12-19(14-16)13-15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3 |
Clé InChI |
KAGUYPQFCBPBBF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC2CCN(C2)CC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC=C1OC2CCN(C2)CC3=CC=CC=C3 |
Synonymes |
1-BENZYL-3-(O-METHOXYPHENOXY)PYRROLIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




